molecular formula C11H14O3 B1359866 Ethyl 3-hydroxy-3-phenylpropanoate CAS No. 5764-85-2

Ethyl 3-hydroxy-3-phenylpropanoate

Cat. No. B1359866
CAS RN: 5764-85-2
M. Wt: 194.23 g/mol
InChI Key: DVIBDQWVFHDBOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3-hydroxy-3-phenylpropanoate is a volatile flavor compound . It is used as an active pharmaceutical ingredient intermediate and in the synthesis of pyrimidine-based inhibitors of cyclin-dependent kinases .


Synthesis Analysis

Various yeast strains have been examined for the microbial reduction of ethyl-3-oxo-3-phenylpropanoate (OPPE) to ethyl- (S)-3-hydroxy-3-phenylpropanoate (S-HPPE), which is the chiral intermediate for the synthesis of a serotonin uptake inhibitor, Fluoxetine . A useful method for chlorination of alcohols under mild and neutral conditions has been described, where even an acid-sensitive hydroxy ester (ethyl 3-hydroxy-3-phenylpropanoate) is cleanly converted into the desired chloride .


Molecular Structure Analysis

The molecular structure of Ethyl 3-hydroxy-3-phenylpropanoate can be viewed using Java or Javascript .


Chemical Reactions Analysis

Ethyl 3-hydroxy-3-phenylpropanoate is an ester. Esters react with acids to liberate heat along with alcohols and acids. Strong oxidizing acids may cause a vigorous reaction that is sufficiently exothermic to ignite the reaction products .


Physical And Chemical Properties Analysis

Ethyl 3-hydroxy-3-phenylpropanoate is a liquid at room temperature . It has a molecular weight of 194.23 . The storage temperature is at room temperature .

Scientific Research Applications

Ultrasound-Enhanced Enzymatic Hydrolysis

Ultrasound in Enzymatic Hydrolysis Ethyl 3-hydroxy-3-phenylpropanoate has been investigated for its role in enzymatic hydrolysis processes. Research demonstrated that using an ultrasound bath can significantly reduce the reaction time required for the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate without impacting the yield or enantiomeric excess of the reaction products. This finding suggests potential applications in speeding up enzymatic reactions in various industrial processes (Ribeiro et al., 2001).

Chemo-Enzymatic Synthesis

Synthesis of Optically Pure Compounds Ethyl 3-hydroxy-3-phenylpropanoate has been used in the chemical synthesis of racemic substrates like (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and its enzymatic preparation for the S-isomer of the substrate. This compound acts as a potential progenitor for the synthesis of optically pure compounds, such as tomoxetine hydrochloride and fluoxetine hydrochloride, which are notable antidepressant drugs. The research into optimizing reaction conditions, such as temperature, pH, and solvents, emphasizes the compound's importance in producing chiral molecules for pharmaceutical applications (Zhao et al., 2014).

Multi-Component Reaction Synthesis

Synthesis of 4H-Isoxazol-5-ones Ethyl 3-hydroxy-3-phenylpropanoate has been involved in the synthesis of 4H-isoxazol-5-ones through a one-pot three-component reaction. The process, catalyzed by boric acid in an aqueous medium, exemplifies a green and efficient method, highlighting the compound's utility in synthesizing nitrogen-containing heterocycles, which have broad applications in pharmaceuticals and agrochemicals (Kiyani & Ghorbani, 2015)

Enzymatic Synthesis and Resolution

Biocatalytic Strategies for Taxol Precursor Ethyl 3-hydroxy-3-phenylpropanoate has been used in biocatalytic strategies to produce enriched ethyl 3-benzamido-2-hydroxy-3-phenylpropanoate, a protected phenylisoserine and a key chiral side chain of the anticancer drug Taxol. The compound's role in asymmetric reduction using transition metal–diphoshine complexes or whole cells of non-conventional yeasts illustrates its potential in the synthesis of high-value pharmaceutical ingredients (Rimoldi et al., 2011).

Asymmetric Synthesis of β-Hydroxy Acid Additionally, Ethyl 3-hydroxy-3-phenylpropanoate has been a substrate in the chemo-enzymatic preparation of chiral β-hydroxy acid. The use of Porcine pancreas lipase as a biocatalyst to prepare the S-isomer of the substrate underlines the compound's role in producing optically active intermediates for pharmaceutical synthesis (Zhao et al., 2014).

Safety And Hazards

Ethyl 3-hydroxy-3-phenylpropanoate has several hazard statements including H302, H315, H319, and H335 . Precautionary measures include avoiding contact with skin, eyes, or clothing, and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 3-hydroxy-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O3/c1-2-14-11(13)8-10(12)9-6-4-3-5-7-9/h3-7,10,12H,2,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVIBDQWVFHDBOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC(C1=CC=CC=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2052239
Record name Ethyl 3-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-hydroxy-3-phenylpropanoate

CAS RN

5764-85-2
Record name Ethyl β-hydroxybenzenepropanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5764-85-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-phenylhydracrylate, (+/-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005764852
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 3-hydroxy-3-phenylpropanoate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=226071
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzenepropanoic acid, .beta.-hydroxy-, ethyl ester
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethyl 3-hydroxy-3-phenylpropionate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2052239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 3-hydroxy-3-phenylpropionate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.024.808
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ETHYL 3-PHENYLHYDRACRYLATE, (±)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3LXM18J49C
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

Under nitrogen atmosphere, 30 mL of THF was added to 3.96 g (6.50 mmol, 0.65 equivalent (equivalent relative to a carbonyl compound as a starting raw material; the same, hereinafter)) of (BrZnCH2COOEt.THF)2. Under argon atmosphere, a solution of 1.06 g (10 mmol) of benzaldehyde in 5 mL of THF was added dropwise while stirring at 0˜5° C. The mixture was stirred at 0˜5° C. for 3 hours. 25 mL of 1N hydrochloric acid was added dropwise at 20° C. or lower, followed by dilution with 50 mL of ethyl acetate. Then, the layers were separated. The organic layer was washed successively with 10 mL (×2) of 1N hydrochloric acid, 20 mL of an aqueous saturated sodium chloride solution, 20 mL (×2) of an aqueous saturated sodium bicarbonate solution and 20 mL of an aqueous saturated sodium chloride solution. After washing, the organic layer was dried with anhydrous magnesium sulfate. Concentration under reduced pressure afforded 1.76 g of the desired product (yield 91%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
1.06 g
Type
reactant
Reaction Step Two
Name
Quantity
5 mL
Type
solvent
Reaction Step Two
Quantity
25 mL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Five
[Compound]
Name
carbonyl
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
raw material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
30 mL
Type
solvent
Reaction Step Six
Yield
91%

Synthesis routes and methods III

Procedure details

The mixture of 5.0 g (25.7 mmol) of ethyl 3-phenyl-3-hydroxypropionate, 1.83 g (13 mmol) of vinyl caproate and 1.0 g of lipase PS was stirred at room temperature for 35 hours. After the lipase was removed by filtration, the filtrate was eluted by column chromatography (eluting solution; 9/1 of toluene/ethyl acetate) to obtain 2.2 g (>99%ee) of (-)-ethyl 3-phenyl-3-hydroxypropionate and 4.1 g (about 90%ee) of (+)-ethyl 3-phenyl-3-hexanoyloxypropionate.
Quantity
5 g
Type
reactant
Reaction Step One
Quantity
1.83 g
Type
reactant
Reaction Step One

Synthesis routes and methods IV

Procedure details

Ethyl benzoylacetate (1) (19.21 g; 0.10 mol) was dissolved in 95% ethanol (100 mL) in a pressure bottle. The bottle was purged with nitrogen and 5% palladium on carbon (960 mg; 5 weight %) was added. The vessel was placed under 45 psi H2 and shaken on a Parr apparatus for 14 hours, at which time H2 uptake had halted and thin layer chromatographic analysis indicated (1) was present. The reaction mixture was suction-filtered through Celite with a top sand layer (to prevent channels) and eluted with ether to remove the catalyst. The filtrate was concentrated to afford (2), racemic ethyl 3-phenyl-3-hydroxypropionate (19.17 g; 99%) which was pure by tlc and 1H nmr analysis. 1H nmr (300 MHz, CDCl3): 7.4-7.2 (5H, m); 5.130(1H,dd,J=4.36, 8.48 Hz); 4.178 (2H, q, J=7.17 Hz); 3.2(1H, br s); 2 764(1H, dd, J=8.58, 16.30 Hz); 2.691 (1H, dd, J=4.33, 16.33 Hz); 1.259(3H, t, J=7.17 Hz). IR (neat film, cm-1) 3450 (s,b); 1720(s); 1605(w). EIMS (m/e): 194 (M+); 165 (2%, M+ - Et); 149 (5%, M+ -EtO).
Quantity
19.21 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Ethyl 3-hydroxy-3-phenylpropanoate
Reactant of Route 2
Reactant of Route 2
Ethyl 3-hydroxy-3-phenylpropanoate
Reactant of Route 3
Reactant of Route 3
Ethyl 3-hydroxy-3-phenylpropanoate
Reactant of Route 4
Reactant of Route 4
Ethyl 3-hydroxy-3-phenylpropanoate
Reactant of Route 5
Reactant of Route 5
Ethyl 3-hydroxy-3-phenylpropanoate
Reactant of Route 6
Reactant of Route 6
Ethyl 3-hydroxy-3-phenylpropanoate

Citations

For This Compound
122
Citations
NW Boaz - The Journal of Organic Chemistry, 1992 - ACS Publications
… Ethyl 3-hydroxy-3-phenylpropanoate has been hydrolyzed with moderately high … observed in the attempted resolution of ethyl 3-hydroxy-3-phenylpropanoate using pig liver esterase.11 …
Number of citations: 79 pubs.acs.org
CMR Ribeiro, EN Passaroto, E Brenelli - Journal of the Brazilian …, 2001 - SciELO Brasil
… The best result was observed when PCL was used as an enzyme for the reaction of the secondary ester, ethyl 3-hydroxy-3-phenylpropanoate (1a) (conversion of 50%, ester (R)-1a …
Number of citations: 13 www.scielo.br
CMR Ribeiro, EN Passaroto, ECS Brenelli - Tetrahedron Letters, 2001 - Elsevier
… The enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate (1) and of other ester derivatives … to reinvestigate the enzymatic hydrolysis of ethyl 3-hydroxy-3-phenylpropanoate (1). …
Number of citations: 65 www.sciencedirect.com
A Varga, V Zaharia, M Nógrádi, L Poppe - Tetrahedron: Asymmetry, 2013 - Elsevier
… synthesis of both enantiomers of ethyl 3-hydroxy-3-phenylpropanoate with the yeast Saccharomyces cerevisiae (ATCC® 9080™). Ethyl 3-hydroxy-3-phenylpropanoate is an important …
Number of citations: 9 www.sciencedirect.com
Y Zhao, H Ma, Z Fu, G Zhang - Chemical Research in Chinese …, 2014 - Springer
… (R,S)-Ethyl 3-hydroxy-3-phenylpropanoate was selected as a model system to produce (S)-3… Herein, we report the chemical synthesis of (R,S)-ethyl 3-hydroxy-3-phenylpropanoate and …
Number of citations: 2 link.springer.com
A Chaubey, R Parshad, S Koul, SC Taneja… - Journal of Molecular …, 2006 - Elsevier
… Substantial improvement in enantioselectivity was obtained using acylates of ethyl 3-hydroxy-3-phenylpropanoate a fluoxetine drug intermediate (R isomer ee from 93 to 99% and E …
Number of citations: 78 www.sciencedirect.com
A Manzocchi, R Casati, A Fiecchi… - Journal of the Chemical …, 1987 - pubs.rsc.org
… The stereochemistry of compound (5c) has been established by chemical correlation with (-) -(S)-ethyl 3-hydroxy-3phenylpropanoate (4c), which in turn was prepared by the baker's …
Number of citations: 61 pubs.rsc.org
A Chaubey, R Parshad, S Koul, SC Taneja… - Applied microbiology and …, 2006 - Springer
… of 1-phenyl ethanol as well as ethyl 3-hydroxy-3-phenylpropanoate. Earlier reports by several … of 1-phenyl ethanols and ethyl 3-hydroxy-3-phenylpropanoate, provided desired R-(+) …
Number of citations: 46 link.springer.com
M Yasuda, S Yamasaki, Y Onishi, A Baba - Organic Syntheses, 2003 - Wiley Online Library
… Ethyl 3‐hydroxy‐3‐phenylpropanoate …
Number of citations: 3 onlinelibrary.wiley.com
A Chaubey, R Parshad, SC Taneja, GN Qazi - Process Biochemistry, 2009 - Elsevier
… Improved hydrolytic conversion as well as enantioselectivity were observed with acyl fluoxetine intermediate (ethyl 3-hydroxy-3-phenylpropanoate alkyl acylates) and chiral auxiliaryacyl …
Number of citations: 48 www.sciencedirect.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.